2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione
Description
2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a substituted isoindole-1,3-dione derivative characterized by a propan-2-yl group attached to a 2,6-dimethylphenoxy moiety at the 2-position of the isoindole-dione core.
Properties
CAS No. |
138528-16-2 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[1-(2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H19NO3/c1-12-7-6-8-13(2)17(12)23-11-14(3)20-18(21)15-9-4-5-10-16(15)19(20)22/h4-10,14H,11H2,1-3H3 |
InChI Key |
OYVQTKYGNGXONP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be carried out under various conditions, including solventless conditions and reflux in toluene solvent .
Industrial Production Methods
Industrial production methods for N-Isoindoline-1,3-dione Mexiletine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Isoindoline-1,3-dione Mexiletine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new substituents onto the isoindoline nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different biological and pharmacological activities .
Scientific Research Applications
N-Isoindoline-1,3-dione Mexiletine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-Isoindoline-1,3-dione Mexiletine involves its interaction with specific molecular targets and pathways. Mexiletine, as part of the compound, exerts its effects by blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms. The N-isoindoline-1,3-dione moiety may contribute to additional biological activities through its interactions with various enzymes and receptors .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 2,6-dimethylphenoxy group is electron-donating, which may enhance stability compared to electron-withdrawing substituents (e.g., nitro groups in ’s analogs) .
Physicochemical Properties
Melting Points and Solubility :
- Thalidomide derivatives exhibit melting points >250°C due to hydrogen bonding .
- 2-(2-Methoxyphenyl)-1H-isoindole-1,3-dione has a melting point of ~265°C .
- The target compound’s bulky alkyl-aryl substituent may lower melting points compared to planar aromatic derivatives (e.g., Compound 16: m.p. 215–217°C ), suggesting reduced crystallinity.
Biological Activity
2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione is an organic compound with notable biological activities. Its unique structural features, including a substituted isoindole core and a 2,6-dimethylphenoxy group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparisons with similar compounds.
- Molecular Formula : C19H19NO3
- Molecular Weight : 309.36 g/mol
- CAS Number : 138528-16-2
Research indicates that this compound exhibits several biological activities:
- Ion Channel Modulation : The compound has shown potential as a modulator of ion channels, particularly sodium channels in cardiac cells. This modulation may help stabilize cardiac rhythm by inhibiting abnormal electrical activities associated with arrhythmias.
- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that the compound may possess anti-inflammatory and analgesic effects. However, further research is necessary to fully elucidate these properties.
- Urokinase-type Plasminogen Activator Inhibition : The compound has been identified as an inhibitor of urokinase-type plasminogen activator (uPA), which plays a critical role in fibrinolysis and tissue remodeling .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided in the table below:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-(4-Chloro-2,6-dimethylphenoxy)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine | C19H20ClN3O3 | Contains chloro substituent | Potentially more potent due to chlorine's electronegative effects |
| 1-(4-Amino-2,6-dimethylphenoxy)propan-2-amide | C11H17N3O3 | Amino group present | Different functional groups may alter biological activity |
| 4-Methoxy-N-(pyridin-3-ylmethyl)aniline | C14H16N2O | Methoxy group present | Different substituents may influence pharmacodynamics |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
